molecular formula C23H29N3O B11412828 3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

3-methyl-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11412828
M. Wt: 363.5 g/mol
InChI Key: NIEHQNNZVZALAB-UHFFFAOYSA-N
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Description

3-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally characterized by a benzodiazole core linked to a benzamide moiety through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 1-bromopentane in the presence of a base such as potassium carbonate to introduce the pentyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 3-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the benzamide moiety, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets within the body. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA)
  • N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA)

Uniqueness

3-METHYL-N-[3-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]BENZAMIDE is unique due to its specific structural features, including the presence of a benzodiazole core and a benzamide moiety. These structural elements contribute to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

3-methyl-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C23H29N3O/c1-3-4-7-16-26-21-13-6-5-12-20(21)25-22(26)14-9-15-24-23(27)19-11-8-10-18(2)17-19/h5-6,8,10-13,17H,3-4,7,9,14-16H2,1-2H3,(H,24,27)

InChI Key

NIEHQNNZVZALAB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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